molecular formula C36H37N5O8 B12335161 N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

Cat. No.: B12335161
M. Wt: 667.7 g/mol
InChI Key: WDJJMAVZCUVVGZ-NDFKREOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves several key steps:

    Formation of the bicyclic core: The initial step involves the formation of the 2,5-dioxabicyclo[2.2.1]heptane core through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the purine moiety: The purine ring is introduced via a nucleophilic substitution reaction, where the bicyclic core reacts with a purine derivative under basic conditions.

    Attachment of the phenylmethoxy groups: The bis(4-methoxyphenyl)-phenylmethoxy groups are attached through a series of protection and deprotection steps, ensuring the correct functionalization of the molecule.

    Final coupling: The final step involves coupling the intermediate with 2-methylpropanamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of ketones and aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: It can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction and gene expression.

    Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as atorvastatin, simvastatin, and rosuvastatin share some structural similarities, particularly in their complex ring systems and functional groups.

    Uniqueness: The unique combination of the bicyclic core, purine ring, and phenylmethoxy groups in this compound sets it apart from these other compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C36H37N5O8

Molecular Weight

667.7 g/mol

IUPAC Name

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C36H37N5O8/c1-21(2)31(43)39-34-38-30-27(32(44)40-34)37-20-41(30)33-28-29(42)35(49-33,18-47-28)19-48-36(22-8-6-5-7-9-22,23-10-14-25(45-3)15-11-23)24-12-16-26(46-4)17-13-24/h5-17,20-21,27-29,33,42H,18-19H2,1-4H3,(H,39,40,43,44)/t27?,28-,29+,33-,35-/m1/s1

InChI Key

WDJJMAVZCUVVGZ-NDFKREOGSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.